molecular formula C9H14N4O4 B12322299 4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B12322299
M. Wt: 242.23 g/mol
InChI Key: PYUKHTBSBVGAKT-UHFFFAOYSA-N
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Description

3’-Amino-3’-deoxycytidine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-3’-deoxycytidine involves several stepsThis process often requires the use of aryl-oxyamine and other specific reagents .

Industrial Production Methods

Industrial production methods for 3’-Amino-3’-deoxycytidine typically involve enzymatic approaches due to their specificity and efficiency. These methods use mild aqueous reaction conditions, which eliminate the need for handling hazardous wastes .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-3’-deoxycytidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of 3’-Amino-3’-deoxycytidine, which can be used for further research and development in medicinal chemistry .

Scientific Research Applications

3’-Amino-3’-deoxycytidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Amino-3’-deoxycytidine involves its incorporation into DNA strands during replication. This incorporation inhibits DNA synthesis and induces apoptosis in cancer cells. The compound targets DNA methyltransferases, leading to the inhibition of DNA methylation and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Amino-3’-deoxycytidine is unique due to its specific targeting of indolent lymphoid malignancies and its ability to induce apoptosis through the inhibition of DNA synthesis. Its broad antitumor activity and potential for use in various therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-7(15)6(11)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUKHTBSBVGAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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